2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride

Overview

Description

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the following properties:

- Empirical Formula : C₁₁H₂₂N₂

- Molecular Weight : 182.31 g/mol

- IUPAC Name : 2-(3-fluorophenyl)propan-1-amine hydrochloride

- CAS Number : 1221724-60-2

Synthesis Analysis

The synthesis of this compound involves the introduction of a fluorine atom at the 2-position of a phenyl ring attached to a propan-1-amine backbone. Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.

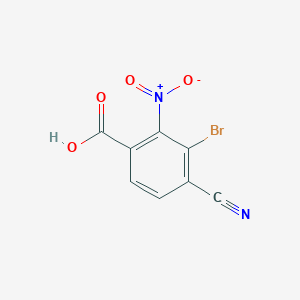

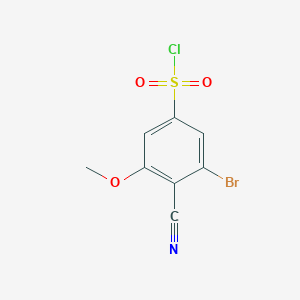

Molecular Structure Analysis

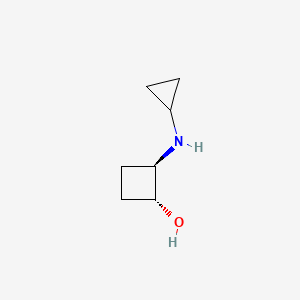

The molecular structure consists of a three-carbon propan-1-amine chain with a fluorine-substituted phenyl group. The amine group is protonated by the hydrochloride salt.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom may undergo substitution reactions with other nucleophiles.

- Amination Reactions : The amine group can react with electrophiles to form new derivatives.

- Reductive Processes : Reduction of the carbonyl group (if present) could yield secondary or tertiary amines.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Solubility : Soluble in water (due to the hydrochloride salt)

- Melting Point : Not specified

- Boiling Point : Not specified

- Stability : Investigate stability under different conditions (e.g., temperature, pH).

Scientific Research Applications

Synthetic Chemistry Applications

Synthetic Pathways and Derivatives : Research has focused on synthesizing fluorine-substituted compounds due to their relevance in medicinal chemistry and material science. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride showcases the creation of fluorinated derivatives through amination and cyclization reactions, indicating the versatility of fluorinated compounds in synthetic chemistry (Tan Bin, 2010).

Pharmacological Potential : Certain fluorinated compounds have been explored for their potential pharmacological applications, such as in the synthesis of antidepressants and antibacterial agents. The synthesis and testing of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for antidepressant activities demonstrate the ongoing interest in fluorinated compounds for drug development (Tao Yuan, 2012).

Material Science : Fluorinated polyimides, derived from fluorine-containing aromatic diamines, have been synthesized for their excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the utility of fluorinated compounds in high-performance materials (K. Xie et al., 2001).

Pharmacological Research

- Antimicrobial and Antioxidant Activities : Research into the antimicrobial and antioxidant properties of fluorine-substituted compounds continues to be a significant area. For example, studies on the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones reveal their potential for developing new antimicrobial and antioxidant therapies (G. Gevorgyan et al., 1989).

Safety And Hazards

- Eye Irritant : Handle with care to avoid eye contact.

- Skin Irritant : Avoid skin exposure.

- Storage : Store as a combustible solid.

- WGK Classification : WGK 3 (moderate water hazard)

Future Directions

Further research is needed to explore the following aspects:

- Pharmacological Activity : Investigate potential therapeutic applications.

- Toxicology : Assess safety profiles and potential adverse effects.

- Formulation : Develop suitable dosage forms.

- Structure-Activity Relationship (SAR) : Optimize the compound’s properties.

Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding. For detailed references, consult relevant scientific literature123.

properties

IUPAC Name |

2-fluoro-3-(3-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYNBFYNLIOZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

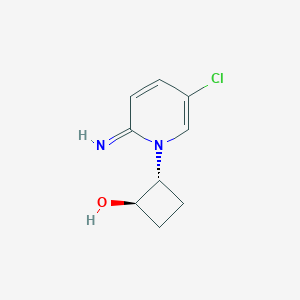

![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)

![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)

![1-[trans-2-Hydroxycyclobutyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1484829.png)